9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-
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Overview
Description
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye industry. This specific compound is characterized by its unique structure, which includes amino, bromo, hydroxy, and phenylmethylamino substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- typically involves multiple steps. One common approach is the bromination of 9,10-anthracenedione followed by amination and hydroxylation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination. Amination can be achieved using ammonia or amines under acidic or basic conditions, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinones.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, particularly for textiles.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- involves its ability to interact with biological targets such as enzymes and receptors. It can inhibit enzymes like glutathione reductase and xanthine oxidase, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Another anthraquinone derivative with applications in dye synthesis.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: Used in the production of disperse dyes.
Uniqueness
What sets 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- apart is its combination of substituents, which confer unique chemical properties and potential applications. The presence of both amino and bromo groups allows for diverse chemical modifications, while the hydroxy groups enhance its reactivity in oxidation and reduction reactions.
Properties
CAS No. |
67674-27-5 |
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Molecular Formula |
C21H15BrN2O4 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-amino-8-(benzylamino)-2-bromo-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)20(27)15-12(6-7-13(25)16(15)21(17)28)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2 |
InChI Key |
NKSQHTJRIYAPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)Br)N |
Origin of Product |
United States |
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